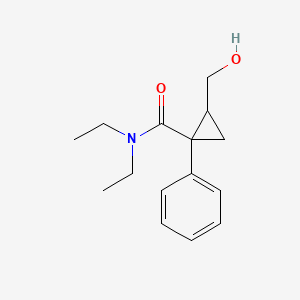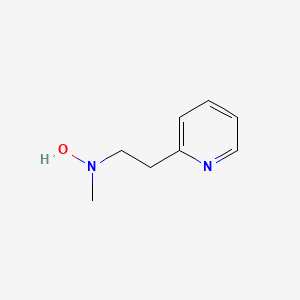
2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid
Descripción general
Descripción
2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid is an organic compound belonging to the class of naphthalenes. This compound features a methoxy group, a keto function, and an acetic acid moiety, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid typically involves starting materials such as methoxybenzaldehyde and naphthaldehyde. Key steps in the synthetic route include condensation reactions followed by oxidation processes to introduce the desired functional groups under controlled conditions.
Industrial Production Methods: : While specific industrial methods may vary, large-scale production likely follows similar principles with optimization for yield and purity. Advanced techniques such as catalytic hydrogenation and high-temperature reactions may be employed to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The methoxy and keto groups can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions may target the keto group, converting it to a hydroxyl group under mild conditions using reducing agents like sodium borohydride.
Substitution: : The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic media.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens, nitric acid, or sulfuric acid in controlled conditions.
Major Products Formed
Oxidation: : Carboxylic acids and ketones.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated or nitrated naphthalenes.
Aplicaciones Científicas De Investigación
Chemistry: : The compound serves as a valuable intermediate in organic synthesis, enabling the creation of various derivatives for further chemical studies.
Biology: : Its structural analogs are often explored for potential bioactivity, such as enzyme inhibition or receptor binding, providing insights into biological mechanisms.
Medicine: : Research into the compound's pharmacological properties may reveal potential therapeutic applications, particularly in designing drugs targeting specific biological pathways.
Industry: : In industrial settings, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals with unique properties.
Mecanismo De Acción
Molecular Targets and Pathways: : The compound's mechanism of action depends on its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biological processes, influencing pathways like signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
Unique Characteristics: : Compared to other naphthalene derivatives, 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid possesses unique functional groups that confer distinct reactivity and potential bioactivity.
Similar Compounds
1-Methoxy-2-naphthaldehyde: Similar naphthalene ring structure with a methoxy group.
6-Methoxy-2-naphthaldehyde: Shares methoxy and naphthalene components.
3,4-Dihydronaphthalene-2-carboxylic acid: Comparable in core structure with variations in functional groups.
This was an in-depth journey into the world of this compound! What's your interest in this compound?
Propiedades
IUPAC Name |
2-(6-methoxy-1-oxo-3,4-dihydronaphthalen-2-ylidene)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-17-10-4-5-11-8(6-10)2-3-9(13(11)16)7-12(14)15/h4-7H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHPIJDPKFYPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC(=O)O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164675 | |
| Record name | 2-(3,4-Dihydro-6-methoxy-1-oxo-2(1H)-naphthalenylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13587-70-7 | |
| Record name | 2-(3,4-Dihydro-6-methoxy-1-oxo-2(1H)-naphthalenylidene)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13587-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dihydro-6-methoxy-1-oxo-2(1H)-naphthalenylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3321502.png)

![2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane](/img/structure/B3321518.png)



![Rupatadine fumarate impurity A [EP]](/img/structure/B3321529.png)






![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B3321588.png)
